
Levopropylhexedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The enantiopure synthesis of levopropylhexedrine can be accomplished in a two-step reaction:
Wenker Synthesis: This involves the synthesis of the relevant aziridine.
Catalytic Hydrogenation: The aziridine is then subjected to simple catalytic hydrogenation to yield this compound.
Chemical Reactions Analysis
Levopropylhexedrine undergoes several types of chemical reactions:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Levopropylhexedrine has several scientific research applications:
Chemistry: It is used as a research chemical for studying adrenergic alkylamines and their properties.
Biology: It is utilized in studies related to neurotransmitter release and receptor interactions.
Industry: It is used in the production of various pharmaceuticals and research chemicals.
Mechanism of Action
Levopropylhexedrine acts as an adrenergic alkylamine, primarily affecting the release of norepinephrine, dopamine, and serotonin. It causes the transporters for these neurotransmitters to reverse their direction of flow, leading to the release of these transmitters from vesicles into the cytoplasm and subsequently into the synapse . This mechanism is similar to that of other monoamine releasing stimulants.
Comparison with Similar Compounds
Levopropylhexedrine is similar to other adrenergic alkylamines such as:
Propylhexedrine: The racemic mixture of which this compound is the levorotatory enantiomer.
Phenylethylamines: These compounds share a similar core structure but differ in the presence of an alicyclic cyclohexyl group instead of an aromatic phenyl group.
This compound is unique due to its specific enantiomeric form, which influences its pharmacological activity and applications.
Properties
CAS No. |
6192-97-8 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(2S)-1-cyclohexyl-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3/t9-/m0/s1 |
InChI Key |
JCRIVQIOJSSCQD-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CC1CCCCC1)NC |
Canonical SMILES |
CC(CC1CCCCC1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


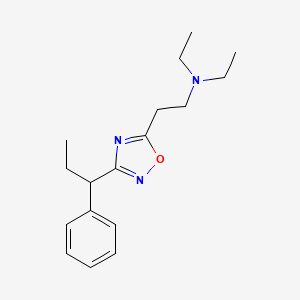
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole](/img/structure/B10762790.png)
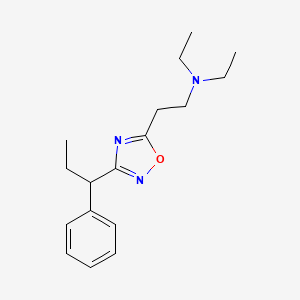

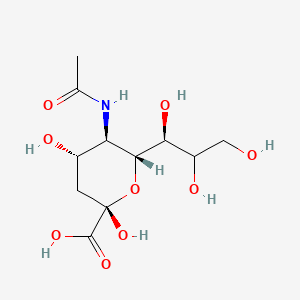
![[4-[(5S,5aR,8aR,9R)-5-[[(2R)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B10762826.png)
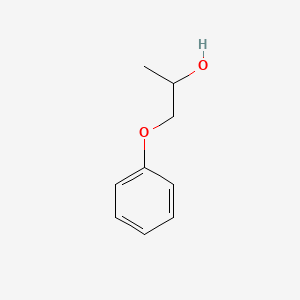
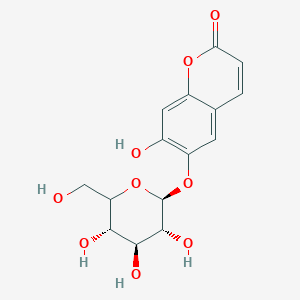
![[(1S,2R,3S,4S,6R,7R,8R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762844.png)
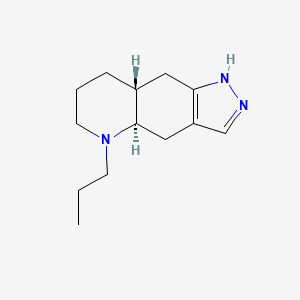
![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762865.png)
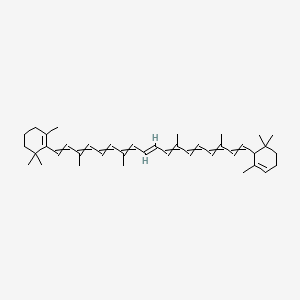
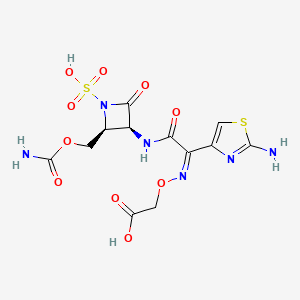
![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762888.png)
